(E)-2-(4-acetylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one
Description
The compound (E)-2-(4-acetylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one belongs to the thiazol-4(5H)-one class, characterized by a five-membered thiazole ring fused with a ketone group. Key structural features include:
Properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-16(28)25-10-12-26(13-11-25)23-24-22(29)21(33-23)14-17-4-8-20(9-5-17)32-15-18-2-6-19(7-3-18)27(30)31/h2-9,14H,10-13,15H2,1H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCORPDZXUAKIC-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a piperazine moiety, and a nitro-substituted benzylidene group, which contribute to its diverse pharmacological properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure is critical for understanding its interaction with biological targets and its mechanism of action.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The presence of the nitro group in the structure may enhance this activity by facilitating interactions with cellular components.
Acetylcholinesterase Inhibition
Compounds with similar structural features have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, thiazole derivatives have been reported to exhibit potent AChE inhibition, suggesting that this compound may also possess this activity . The mechanism involves binding to the active site of AChE, leading to increased acetylcholine levels in synaptic clefts.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar thiazole-based compounds have demonstrated efficacy against various bacterial strains, highlighting the importance of further exploring this aspect for this compound.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The nitro group may undergo reduction, forming reactive intermediates that interact with cellular macromolecules, while the piperazine moiety can facilitate binding to receptors or enzymes, modulating their activity .
Case Studies and Research Findings
Several studies have investigated the biological effects of thiazole derivatives:
- Anticancer Studies : A series of thiazole derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications in the benzylidene moiety significantly impacted their efficacy against cancer cell lines.
- AChE Inhibition : Research demonstrated that certain thiazole-based compounds exhibited IC50 values in the low micromolar range against AChE, indicating strong inhibitory potential .
- Antimicrobial Activity : Thiazole derivatives have been evaluated against various pathogens, showing promising results in inhibiting bacterial growth.
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazole ring, piperazine moiety | Anticancer, AChE inhibition |
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| 3-Nitrobenzaldehyde | Nitro-substituted benzene | Anticancer |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and their implications:
Key Observations :
- Nitro Group Position: The target compound’s para-nitro group (vs.
- Piperazine Modifications : The acetyl group in the target compound increases polarity compared to methyl or phenyl substitutions (e.g., ), which may influence solubility and pharmacokinetics.
- Benzylidene Variations : Allyloxy () or oxadiazole-linked () substituents introduce distinct electronic profiles, affecting binding affinity and metabolic stability.
Stereochemical and Conformational Differences
- E vs. Z Isomerism : The target compound’s E-configuration ensures spatial separation of the nitrobenzyloxy and thiazolone moieties, optimizing π-π stacking in receptor pockets. In contrast, Z-isomers (e.g., ) may exhibit steric clashes, reducing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
